molecular formula C8H10ClNO2 B8277068 2-Chloro-6-(ethoxymethoxy)pyridine

2-Chloro-6-(ethoxymethoxy)pyridine

Cat. No.: B8277068
M. Wt: 187.62 g/mol
InChI Key: GWSZSHVCMQVEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine ring substituted with a chlorine atom at position 2 and an ethoxymethoxy group (-OCH2OCH2CH3) at position 4. The ethoxymethoxy substituent combines ether and alkoxy functionalities, which may enhance solubility and modulate electronic effects compared to simpler substituents like methoxy or halogen groups. Such modifications are critical in medicinal chemistry and agrochemical design, where steric and electronic properties influence reactivity and biological activity .

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-chloro-6-(ethoxymethoxy)pyridine

InChI

InChI=1S/C8H10ClNO2/c1-2-11-6-12-8-5-3-4-7(9)10-8/h3-5H,2,6H2,1H3

InChI Key

GWSZSHVCMQVEMS-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1=NC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following pyridine derivatives share structural similarities with 2-Chloro-6-(ethoxymethoxy)pyridine, differing primarily in substituent groups (Table 1):

Compound Name Substituents Molecular Formula Key Features References
2-Chloro-6-(trifluoromethyl)pyridine -Cl, -CF3 C6H3ClF3N High electron-withdrawing effect; used in agrochemicals and pharmaceuticals
2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) -Cl, -CCl3 C6H3Cl4N Nitrification inhibitor; mutagenicity concerns due to trichloromethyl group
2-Chloro-6-methoxy-4-methylpyridine -Cl, -OCH3, -CH3 C7H8ClNO Methyl group enhances steric hindrance; similarity score 0.92 to methoxy analogs
6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine -Cl, -F, -OCH2OCH3 C7H7ClFNO2 Fluoro substituent increases electronegativity; methoxymethoxy as a polar group

Key Observations :

  • Electron-withdrawing groups (e.g., -CF3, -CCl3) increase reactivity in nucleophilic substitution but may raise toxicity concerns .
  • Ether-linked substituents (e.g., methoxymethoxy, ethoxymethoxy) improve solubility and serve as protecting groups in synthesis .
  • Halogen positioning (e.g., Cl at position 2 vs. 6) influences regioselectivity in further functionalization .
Physical and Chemical Properties

Substituents significantly alter physical properties (Table 2):

Compound Name Boiling Point (°C) Melting Point (°C) Density (g/cm³) Solubility Traits
2-Chloro-6-(trifluoromethyl)pyridine 147.5 ± 35.0 33 1.4 ± 0.1 Lipophilic; soluble in organic solvents
Nitrapyrin Not reported Not reported Not reported Low water solubility; stable in soil
2-Chloro-6-methoxy-3-nitropyridine Not reported Not reported Not reported Polar nitro group reduces lipophilicity

Key Trends :

  • Trifluoromethyl groups enhance thermal stability and lipophilicity, favoring agrochemical applications .
  • Ethoxymethoxy groups (inferred from methoxymethoxy analogs) likely increase boiling points and solubility in polar aprotic solvents compared to methoxy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.